Chlorflurenol-methyl

Description

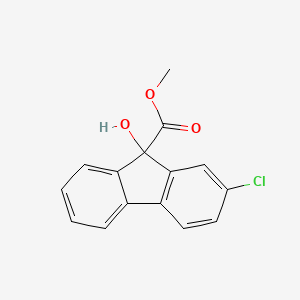

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-9-hydroxyfluorene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPVWIEWJTEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032534 | |

| Record name | Chlorflurenol-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Aldrich MSDS] | |

| Record name | Chloroflurenol-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Chloroflurenol-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2536-31-4, 37339-61-0 | |

| Record name | Chlorflurenol methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroflurenol-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester, mixt. with methyl 2-chlo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 2-chloro-9-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorflurenol-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROFLURENOL-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK1570079V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Carboxylation and Esterification of Fluorene

The foundational step involves carboxylation at the 9-position of fluorene. Fluorene is treated with a strong base, such as potassium hydroxide, in the presence of carbon dioxide under high pressure to yield 9-hydroxyfluorene-9-carboxylic acid. Subsequent esterification with methanol in acidic conditions produces methyl 9-hydroxyfluorene-9-carboxylate.

Chlorination Strategies

Selective chlorination introduces chlorine atoms at the 2- and 7-positions of the fluorene ring. The major component (2-chloro derivative) is synthesized via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride. The reaction conditions—temperature, solvent polarity, and catalyst concentration—dictate the ratio of mono- and di-chlorinated products. For example, excess chlorine and prolonged reaction times favor the formation of methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate.

Table 1: Typical Reaction Conditions for Chlorination

| Parameter | Value | Source |

|---|---|---|

| Chlorinating agent | Cl₂ or SO₂Cl₂ | |

| Catalyst | FeCl₃ (1–2 mol%) | |

| Temperature | 40–60°C | |

| Solvent | Dichloromethane or chloroform | |

| Reaction time | 4–8 hours |

Purification and Separation Techniques

Technical-grade this compound contains inseparable isomers and byproducts, necessitating advanced purification methods.

High-Speed Countercurrent Chromatography (CCC)

High-speed CCC has emerged as a robust technique for isolating individual components. A study demonstrated the separation of technical this compound into its three primary constituents using a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (5:5:5:5 v/v). The method achieved baseline separation with purity exceeding 95% for each component.

Table 2: CCC Separation Parameters

Recrystallization and Solvent Partitioning

Industrial-scale purification often employs recrystallization from methanol or ethanol, leveraging the compound’s limited solubility in cold polar solvents (18 mg/L in water at 20°C). Sequential partitioning between chloroform and aqueous phases further removes hydrophilic impurities.

Formulation Strategies for Agricultural Applications

This compound’s efficacy depends on formulation to enhance solubility and foliar adhesion. Patent literature reveals innovative approaches to optimize delivery.

Solvent-Based Concentrates

A patent described a formulation combining this compound with polar aprotic solvents like γ-butyrolactone (BLO) and N-methyl-2-pyrrolidone (M-PYROL). These solvents reduce crystallization and improve penetration into plant cuticles. For example, a 25% active ingredient concentrate in BLO yielded stable solutions that formed amorphous deposits upon dilution, enhancing bioavailability.

Table 3: Solvent Formulation Properties

Granular Formulations

Ground corncob carriers impregnated with this compound and auxin herbicides (e.g., dicamba) enable slow-release applications. A two-step process involves:

-

Spraying dimethylamine-dicamba onto the carrier.

-

Coating with this compound dissolved in BLO/M-PYROL.

This method achieved uniform active ingredient distribution (RSD <5%) and extended field persistence.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

Chemical Reactions Analysis

Hydrolytic Degradation

Chlorflurenol-methyl undergoes rapid hydrolysis in soil, with its ester functional group cleaved to form 2-chloro-9-hydroxyfluorene-9-carboxylic acid (primary metabolite) and 2-chlorofluorenone (secondary metabolite). This reaction occurs within 4–8 days in sandy soils, achieving >90% degradation efficiency . The process involves:

The carboxylic acid intermediate further decomposes into smaller fragments, though specific mechanisms remain underexplored in available literature .

Soil Degradation Pathways

Degradation kinetics and products vary by soil type and organic carbon content:

| Soil Type | Organic Carbon (%) | Degradation Half-Life (Days) | Primary Metabolite | Secondary Metabolite |

|---|---|---|---|---|

| Sandy | 0.69–2.58 | 4–8 | 2-Chloro-9-hydroxyfluorene-9-carboxylic acid | 2-Chlorofluorenone |

| Parabrown | 1.26 | Not detected | - | - |

| Chernozem | 2.3 | Not detected | - | - |

Leaching tests show minimal mobility, with residues primarily retained in soil matrices .

Stability Under Environmental Conditions

-

Photodegradation : Limited data, but UV exposure likely accelerates decomposition due to aromatic ring reactivity .

-

Microbial Activity : Soil microorganisms facilitate ester hydrolysis but show no persistent inhibition of nitrogen fixation, ammonification, or cellulose mineralization .

-

Temperature Sensitivity : Stable at 0–6°C but degrades rapidly at ambient soil temperatures .

Synthetic Pathways

While synthesis details are proprietary, this compound is produced via esterification of 2-chloro-9-hydroxyfluorene-9-carboxylic acid with methanol. The process yields a crystalline product (melting point 136–142°C) with low water solubility (18 mg/L at 20°C) .

Analytical Characterization

-

Mass Spectrometry : GC-MS profiles show dominant fragments at m/z 215 (base peak), 152, and 217, consistent with fluorene backbone cleavage .

-

X-ray Crystallography : Confirms structural integrity in formulations, with deposits analyzed via SEM revealing micron-scale crystalline and amorphous phases .

Scientific Research Applications

Herbicidal Use

Chlorflurenol-methyl is effective for post-emergent control of broadleaf weeds in turfgrass and agricultural crops. Recent formulations have demonstrated that it can be applied at significantly lower rates (0.25 lbs per acre) while maintaining or enhancing weed control efficacy compared to traditional formulations . This reduction in application rates not only lowers costs but also minimizes potential environmental impacts.

Growth Regulation

As a plant growth regulator, this compound is employed to inhibit unwanted growth in grasses, shrubs, and trees. It is particularly useful in managing ornamental turf, golf courses, and non-agricultural rights-of-way . The ability to control growth without causing phytotoxicity to sensitive plants makes it a preferred choice among landscape professionals.

Soil Degradation and Microbial Effects

Research indicates that this compound degrades rapidly in soil, with over 90% of the compound disappearing within 4 to 8 days after application . The degradation products do not appear to negatively affect soil microbial communities or physiological processes such as nitrogen fixation and mineralization, suggesting that this compound can be used with minimal long-term soil health impacts.

Leaching Potential

Leaching studies show that this compound has low mobility in sandy soils, with minimal residues found in effluents . This characteristic reduces the risk of groundwater contamination, making it a safer option for use in sensitive areas.

Efficacy in Turf Management

A case study conducted on golf courses demonstrated the effectiveness of this compound in controlling broadleaf weeds while preserving the integrity of the turfgrass . The study highlighted its application at reduced rates leading to similar or improved outcomes compared to higher rates of other herbicides.

Residential Use Assessment

In residential settings, risk assessments have been performed to evaluate potential dermal exposure during turf applications . The findings suggest that with appropriate application rates (e.g., 0.25 lbs ai/A), the risks associated with this compound can be managed effectively, ensuring safety for both users and residents.

Regulatory Considerations

Data Summary Table

| Application Area | Use Type | Application Rate | Efficacy | Environmental Impact |

|---|---|---|---|---|

| Turf Management | Herbicide | 0.25 lbs ai/A | High weed control | Low leaching potential |

| Ornamental Horticulture | Growth Regulator | Variable | Effective growth retardation | Minimal soil health impact |

| Forestry Management | Growth Regulation | 0.5 - 2 lbs ai/A | Control overgrowth | Safe for non-target species |

Mechanism of Action

Chlorflurenol-methyl exerts its effects by inhibiting the polar transport of auxins, which are essential plant hormones responsible for regulating growth and development. This inhibition disrupts the normal distribution of auxins within the plant, leading to altered growth patterns and reduced elongation . The compound targets auxin transport proteins and interferes with their function, thereby affecting the overall hormonal balance in plants .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Differentiation

Chlorflurenol-methyl belongs to the chlorophenol derivatives but is distinguished by its methyl ester group, which modifies its reactivity and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- This compound’s methyl ester group enhances its stability and bioavailability compared to simpler chlorophenols, which are more volatile and toxic .

- Unlike 2,4-dichlorophenol (a herbicide precursor), this compound directly inhibits auxin transport, altering plant morphology rather than acting as a broad-spectrum toxin .

Toxicological and Environmental Profiles

Table 2: Toxicity and Environmental Impact

Key Observations :

- Chlorophenols like 2,4-dichlorophenol are prioritized for environmental monitoring due to persistence and carcinogenicity risks, whereas this compound is subject to agricultural compliance standards .

Market and Application Trends

While this compound’s global market is projected to grow steadily (2025–2031), driven by agricultural demand , chlorophenols face declining use due to regulatory restrictions. For example, 2,4-dichlorophenol production has decreased by 15% since 2020 in regions like China and Japan, where this compound remains a niche but stable product .

Research and Development Insights

- Antifungal Activity: Demonstrates moderate efficacy against Aspergillus spp. (MIC 50 μg/mL), outperforming 4-chlorophenol but requiring higher concentrations than commercial antifungals .

Biological Activity

Chlorflurenol-methyl (CME), a morphactin herbicide and plant growth regulator, has garnered attention for its biological activity, particularly in regulating plant growth and responses to environmental stressors. This article synthesizes findings from various studies to elucidate the biological effects, mechanisms of action, and potential applications of CME.

This compound is characterized by its chemical formula and is known for its low aqueous solubility and non-volatility, which contribute to its behavior in agricultural settings. It is classified as an obsolete herbicide and plant growth regulator with low mammalian oral toxicity and moderate toxicity to biodiversity .

CME functions primarily as a plant growth regulator by inhibiting senescence and promoting chlorophyll retention. Its regulatory roles have been particularly noted under stress conditions such as heat stress in turfgrass species like creeping bentgrass (Agrostis stolonifera). In a study by Rossi and Huang (2023), CME application significantly enhanced chlorophyll content and turf quality under heat stress conditions. The results indicated that CME treatment led to:

- Increased chlorophyll content : Enhanced levels of chlorophyll a and b were observed in treated plants.

- Reduced chlorophyll degradation : Activities of chlorophyll-degrading enzymes were significantly lower in CME-treated plants compared to controls.

- Improved turf quality : Treated plants exhibited better overall health and resilience under stress .

Effects on Other Plant Processes

CME has also been studied for its effects on the absorption and translocation of other herbicides. For instance, research on Canada thistle (Cirsium arvense) demonstrated that foliar treatments with CME enhanced the uptake and distribution of dicamba, another herbicide. Specifically, the application of CME increased:

- Leaf absorption : A two-fold increase in leaf uptake of dicamba was noted.

- Basipetal translocation : A ten-fold increase in the movement of dicamba from leaves to roots was observed, suggesting that CME can enhance the effectiveness of other herbicides when used in conjunction .

Toxicological Studies

Despite limited data, existing toxicological assessments indicate that CME exhibits low toxicity across various mammalian models. Studies have shown no adverse systemic effects in chronic toxicity assessments conducted on rats and dogs at tested doses. Moreover, developmental studies have not revealed significant adverse effects on reproductive health .

Summary of Key Findings

Q & A

Q. What analytical methods are recommended for detecting Chlorflurenol-methyl in environmental samples, and how can researchers validate their accuracy?

this compound is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) due to its chemical stability and low volatility. For pesticide residue analysis, certified reference standards (e.g., 100 mg this compound standard, CAS RN 2536-31-4) stored at 0°C–6°C are critical for calibration . Validation should include spike-and-recovery experiments in matrices like soil or water, with limits of detection (LOD) and quantification (LOQ) calculated using signal-to-noise ratios. Cross-checking with metabolite profiles (e.g., glucuronic acid sulfate) can further confirm detection accuracy .

Q. How do researchers design toxicity studies to evaluate the ecotoxicological effects of this compound on non-target organisms?

Toxicity studies should follow OECD guidelines for acute and chronic exposure. For example:

- Acute toxicity : Use Daphnia magna or Danio rerio (zebrafish) in 96-hour LC50 tests with concentrations ranging from 0.1–100 mg/L.

- Chronic toxicity : Assess reproductive or growth inhibition in algae (Pseudokirchneriella subcapitata) over 14 days. Include controls for solvent interference (e.g., acetone carriers) and measure biomarkers like oxidative stress enzymes (SOD, CAT) . Dose-response curves should be statistically modeled using probit or log-logistic regression .

Q. What environmental persistence metrics are critical when studying this compound’s degradation pathways?

Key metrics include:

- Hydrolysis half-life : Conduct pH-dependent hydrolysis studies (pH 4–9) at 25°C.

- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation via HPLC.

- Soil adsorption : Use batch equilibrium methods to determine organic carbon-water partition coefficients (Koc). Metabolite identification (e.g., via exact mass spectrometry, as in 274.03183 g/mol for this compound) is essential to track degradation intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NOAEL/LOAEL values for this compound across species?

Contradictions often arise from interspecies metabolic differences or exposure route variability. To address this:

- Conduct comparative pharmacokinetic studies in rodents (oral/dermal exposure) and aquatic species (waterborne exposure).

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose metrics.

- Apply Hill’s criteria for causality to distinguish adaptive responses from adverse effects . Meta-analyses of existing data (e.g., from PubMed, TOXCENTER) should prioritize studies with standardized protocols .

Q. What methodologies are effective for identifying and quantifying this compound metabolites in biological systems?

Advanced approaches include:

- High-resolution mass spectrometry (HRMS) : Pair with liquid chromatography (LC-HRMS) to detect metabolites like glucuronic acid conjugates (exact mass 273.99947 g/mol) .

- Isotopic labeling : Use ¹⁴C-labeled this compound to trace metabolic pathways in vitro (e.g., liver microsomes).

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish metabolite clusters in exposed vs. control organisms.

Q. How can researchers address data gaps in this compound’s endocrine disruption potential?

Prioritize assays aligned with OECD Test Guidelines:

- In vitro : Use ER/AR CALUX assays to screen for estrogenic/androgenic activity.

- In vivo : Conduct fish short-term reproduction assays (OECD 229) to assess vitellogenin induction. Transcriptomic profiling (RNA-seq) of hormone-regulated genes (e.g., vtg, CYP19A1) can reveal mechanistic insights. Cross-reference findings with structural analogs (e.g., chlorophenols) to predict activity .

Q. What experimental designs are optimal for studying this compound’s interaction with soil microbiota?

- Microcosm studies : Incubate soil spiked with this compound (1–10 mg/kg) under controlled moisture and temperature.

- Metagenomic sequencing : Track shifts in microbial diversity (16S rRNA) and functional genes (e.g., alkB for hydrocarbon degradation).

- Isotope probing : Use ¹³C-labeled compounds to identify active degraders. Statistical tools like redundancy analysis (RDA) can correlate degradation rates with microbial community changes .

Methodological Guidance for Contradiction Analysis

Q. How should researchers systematically analyze contradictory data on this compound’s bioaccumulation factors (BAFs)?

- Data stratification : Group studies by trophic level (algae, fish, mammals) and exposure duration.

- Quality weighting : Assign higher credibility to studies using radiolabeled compounds and adhering to OECD 305 guidelines.

- Sensitivity analysis : Test how lipid content or metabolic rate assumptions affect BAF calculations. Contradictions may stem from differences in test species’ lipid normalization methods or analytical detection limits .

Research Prioritization Framework

Q. What are the key data needs for improving this compound’s human health risk assessment?

As per ATSDR’s data gap analysis , priorities include:

- Dermal absorption rates : Use human skin models (e.g., EpiDerm™) to measure permeability coefficients (Kp).

- Chronic toxicity : Conduct 2-year rodent bioassays with histopathological endpoints.

- Mixture toxicity : Evaluate interactions with co-occurring agrochemicals (e.g., glyphosate) using factorial design experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.